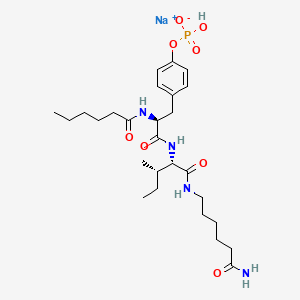

Fosgonimeton sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2091773-96-3 |

|---|---|

Molecular Formula |

C27H44N4NaO8P |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

sodium;[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] hydrogen phosphate |

InChI |

InChI=1S/C27H45N4O8P.Na/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32;/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38);/q;+1/p-1/t19-,22-,25-;/m0./s1 |

InChI Key |

FKDVTTURUVVCAT-HEGDDJOISA-M |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)[O-])C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N.[Na+] |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)[O-])C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Fosgonimeton Sodium: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton sodium (ATH-1017) is an investigational small molecule developed to restore neuronal health and slow neurodegeneration. It is a subcutaneously administered prodrug that is rapidly converted in plasma to its active metabolite, fosgo-AM (ATH-1001).[1][2] The core mechanism of action of fosgonimeton is the positive modulation of the Hepatocyte Growth Factor (HGF)/MET signaling system, a critical neurotrophic pathway that can be impaired in neurodegenerative conditions.[3][1] By enhancing this system, fosgonimeton aims to provide a multimodal therapeutic approach, addressing complex pathologies such as synaptic loss, neuroinflammation, and neuronal loss that are hallmarks of diseases like Alzheimer's and Parkinson's disease.[2][4][5]

Core Mechanism: Positive Modulation of the HGF/MET System

The HGF/MET signaling pathway is integral to neuronal development, survival, regeneration, and function.[1][6] HGF, a potent neurotrophic factor, binds to its receptor, the MET tyrosine kinase, initiating a cascade of intracellular signals that promote neuronal health.[1][2]

Fosgonimeton's active metabolite, fosgo-AM, is a small molecule positive modulator of this system.[1][7] It crosses the blood-brain barrier and enhances the interaction between HGF and the MET receptor.[2] This potentiation leads to increased MET phosphorylation and the activation of downstream signaling pathways, thereby amplifying the natural neurotrophic and neuroprotective effects of the HGF/MET system.[2][8][9]

Signaling Pathways and Downstream Effects

Activation of the MET receptor by HGF, enhanced by fosgo-AM, triggers several key intracellular signaling cascades.[2] This leads to changes in gene expression that stimulate regenerative processes, anti-inflammatory responses, and neurotransmitter modulation.[2][10]

The primary downstream pathways include:

-

PI3K/Akt Pathway: A major pro-survival pathway that protects neurons from apoptosis and promotes cellular repair.[2][11]

-

MAPK/ERK Pathway: This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival.[2][12][13]

Activation of these pathways results in a broad range of beneficial effects:

-

Neurotrophic and Neuroplastic Effects: Fosgo-AM treatment has been shown to significantly enhance synaptogenesis (the formation of new synapses), increase synaptic vesicle clustering (a marker of synaptic strength), and promote neurite outgrowth in primary hippocampal neurons.[1][6][8]

-

Neuroprotection Against Toxic Insults: The active metabolite provides robust protection against a variety of neurotoxic challenges relevant to neurodegenerative diseases.[1][6] This includes protection from amyloid-beta (Aβ) toxicity, oxidative stress, neuroinflammation, excitotoxicity, and mitochondrial dysfunction.[6][11][14]

-

Reduction of Pathological Protein Aggregation: Fosgonimeton has been observed to reduce the hyperphosphorylation of tau protein, a key feature of Alzheimer's disease, by inhibiting one of its primary kinases, GSK3β.[11][12][13] It has also shown the ability to lower α-synuclein aggregation in preclinical models of Parkinson's disease.[6][15]

-

Anti-inflammatory and Pro-autophagy Effects: The mechanism involves mitigating neuroinflammation and potentially improving cellular cleanup processes by positively affecting autophagy markers like ULK1 and Beclin-1.[11][12][13]

-

Enhanced Synaptic Function: In human subjects with Alzheimer's disease, fosgonimeton treatment led to a significant normalization of ERP P300 latency, a neurophysiological marker of cognitive processing speed and synaptic function.[2][4]

Caption: Fosgonimeton enhances HGF/MET signaling via downstream pathways.

Experimental Protocols

Detailed methodologies from key preclinical and clinical studies provide insight into the validation of fosgonimeton's mechanism of action.

In Vitro Neuroprotection Assays

-

Objective: To evaluate the neuroprotective effects of fosgo-AM against various neurotoxic insults.[6][11]

-

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic rats and cultured.[1][11]

-

Treatment: Neurons are pre-treated with fosgo-AM at various concentrations (e.g., 100 nM - 1µM) before being exposed to a neurotoxic agent.[16]

-

Insults: A range of neurotoxins are used to model different aspects of neurodegeneration, including:

-

Assessment: Neuronal survival, neurite network integrity, and levels of biomarkers like phosphorylated tau are quantified using immunocytochemistry and other analytical methods.[11]

-

Caption: Workflow for in vitro neuroprotection studies of fosgo-AM.

In Vivo Cognitive Function Models

-

Objective: To assess the ability of fosgonimeton to reverse cognitive deficits in animal models of dementia.[1][11]

-

Methodology:

-

Animal Models: Rodent models are used to induce cognitive impairment, such as:

-

Scopolamine-induced amnesia: Scopolamine is used to induce cholinergic deficits and memory impairment.[1][7]

-

LPS-induced neuroinflammation: LPS is administered to create a neuroinflammatory state leading to cognitive deficits.[1][7]

-

Aβ-infusion model: Amyloid-beta peptides are directly administered to the brain to model aspects of Alzheimer's disease.[11]

-

-

Treatment: Animals receive subcutaneous injections of fosgonimeton or a placebo over a defined period (e.g., 14 days).[16]

-

Behavioral Testing: Cognitive function is assessed using standardized behavioral tests, such as the passive avoidance test, which measures learning and memory.[11]

-

Human Pharmacodynamic Studies

-

Objective: To confirm central nervous system (CNS) penetration and target engagement in human subjects.[4]

-

Methodology:

-

Participants: Phase I trials included healthy volunteers and subjects with Alzheimer's disease.[4]

-

Treatment: Subjects received once-daily subcutaneous injections of fosgonimeton at various doses.[4]

-

Pharmacodynamic Measures:

-

Quantitative Electroencephalogram (qEEG): Used to measure changes in brain electrical activity. Fosgonimeton induced an acute and sustained increase in gamma power, a signal associated with cognitive processing.[2][4]

-

Event-Related Potential (ERP) P300: This measure reflects the speed of cognitive processing. Fosgonimeton treatment resulted in a statistically significant reduction (normalization) of P300 latency in AD subjects, suggesting an enhancement of synaptic function.[2][4]

-

-

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical evaluations of fosgonimeton.

Table 1: Preclinical Efficacy in Rodent Models

| Model | Drug/Dose | Duration | Outcome | Result | Citation |

|---|---|---|---|---|---|

| Aβ-induced AD (Rat) | Fosgonimeton (0.125-2 mg/kg) | 14 days | Cognitive Dysfunction | Significantly restored cognitive function at all doses. | [16] |

| LPS-induced Neuroinflammation (Mouse) | Fosgonimeton (0.125-1.25 mg/kg) | 14 days | Cognitive Impairment | Significantly ameliorated deficits at doses ≥ 0.25 mg/kg. |[16] |

Table 2: Phase 1 & 2/3 Clinical Trial Results

| Trial | Endpoint | Treatment Group (Change) | Placebo Group (Change) | Delta vs. Placebo (p-value) | Citation |

|---|---|---|---|---|---|

| Phase 1 (AD Cohort) | ERP P300 Latency (8 days) | -72.8 ms | No consistent change | Significant normalization (p=0.027) | [2][4] |

| LIFT-AD (Phase 2/3) | Global Statistical Test (GST) | - | - | -0.08 (p=0.70) | [17] |

| LIFT-AD (Phase 2/3) | ADAS-Cog11 (Cognition) | -1.09 (Improvement) | -0.39 (Improvement) | -0.70 (p=0.35) | [17][18] |

| LIFT-AD (Phase 2/3) | ADCS-ADL23 (Function) | +0.65 (Improvement) | -0.02 (Decline) | +0.67 (p=0.61) | [17][18] |

| LIFT-AD (Phase 2/3) | Plasma pTau217 | - | - | -0.12 pg/mL (p<0.01) |[17] |

Note: In the LIFT-AD trial, while primary and key secondary endpoints did not reach statistical significance, outcomes directionally favored fosgonimeton.[18][19]

Conclusion

This compound operates through a distinct and multimodal mechanism of action centered on the positive modulation of the HGF/MET neurotrophic system. Preclinical evidence robustly demonstrates its ability to exert neurotrophic and neuroprotective effects, countering key pathological processes of neurodegeneration, including synaptic disconnection, amyloid-beta and tau pathology, and neuroinflammation.[1][13] Clinical studies have confirmed target engagement in the CNS and have shown effects on biomarkers of pathology and synaptic function.[4][17] This positions fosgonimeton as a potential therapy designed to repair and protect neuronal networks, offering a regenerative approach to treating complex neurodegenerative diseases.[5]

References

- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Athira Pharma Announces Initiation of Patient Dosing in SHAPE, a Phase 2 Clinical Trial of ATH-1017 for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]

- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Athira Pharma Announces Publication of Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease | Athira Pharma [investors.athira.com]

- 6. neurology.org [neurology.org]

- 7. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | Athira Pharma [investors.athira.com]

- 9. investors.athira.com [investors.athira.com]

- 10. researchgate.net [researchgate.net]

- 11. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. neurologylive.com [neurologylive.com]

- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]

- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 19. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]

Fosgonimeton: A Technical Guide to Its Role as a Positive Modulator of HGF/MET Signaling

Introduction

Fosgonimeton (formerly ATH-1017) is an investigational, first-in-class, small-molecule drug candidate designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2] This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function.[3][4] In neurodegenerative conditions such as Alzheimer's disease (AD), Parkinson's disease, and Dementia with Lewy Bodies, the function of the HGF/MET system may be impaired.[5] Fosgonimeton represents a novel therapeutic approach aimed at enhancing this natural neurotrophic and neuroprotective signaling to potentially slow disease progression and restore neuronal function.[1]

This technical guide provides an in-depth overview of Fosgonimeton's mechanism of action, supported by a summary of key preclinical and clinical data. It includes detailed experimental protocols and visual representations of signaling pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Fosgonimeton is a prodrug that, upon administration, is converted to its active metabolite, ATH-1001 (also referred to as fosgo-AM).[6] ATH-1001 is a small molecule that penetrates the central nervous system to enhance the HGF/MET neurotrophic system.[7] It acts as a positive modulator, augmenting the binding of HGF to its receptor, the MET tyrosine kinase.[4]

This enhanced interaction triggers the dimerization and autophosphorylation of the MET receptor, initiating a cascade of downstream intracellular signaling.[4] Key pro-survival and neurotrophic pathways activated include the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.[2][4] The activation of these cascades leads to changes in gene expression that promote a range of cellular activities, including neurogenesis, synaptogenesis, anti-inflammatory processes, and neuroprotection against various insults.[6]

Preclinical Evidence: In Vitro Studies

A series of in vitro experiments have demonstrated the neurotrophic and neuroprotective effects of Fosgonimeton's active metabolite, fosgo-AM. These studies confirm its mechanism of action and its potential to counteract key pathological features of neurodegeneration.

Summary of In Vitro Data

| Experimental Model | Key Findings | Reference(s) |

| HGF/MET Pathway Activation | In HEK293 cells, fosgo-AM significantly enhanced MET phosphorylation in the presence of HGF. | [8][9] |

| Neurotrophic Effects | In primary rat hippocampal neurons, fosgo-AM treatment increased neurite outgrowth, number of branches, synaptic count, and synaptic strength. | [6][8] |

| Neuroprotection | In primary rat cortical neurons, fosgo-AM provided significant protection against neurotoxic insults, including those related to amyloid-β (Aβ) toxicity, glutamate excitotoxicity, mitochondrial dysfunction, oxidative stress, and inflammation. | [2][10] |

| Aβ Toxicity Model | Fosgo-AM improved neuronal survival, preserved neurite networks, reduced tau hyperphosphorylation, decreased mitochondrial oxidative stress, and prevented neuron death in Aβ-challenged cortical neurons. | [2][10] |

| Autophagy Modulation | Fosgo-AM mitigated Aβ-induced deficits in key autophagy proteins (ULK1, Beclin-1), suggesting a novel mechanism for clearing toxic protein aggregates. | [2][10] |

Detailed Experimental Protocols

1. MET Phosphorylation Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Methodology: Cells are treated with various concentrations of fosgo-AM in combination with a low concentration of HGF (e.g., 1 ng/mL).

-

Analysis: Cell lysates are analyzed using a pMET Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the level of MET receptor phosphorylation. Data is typically scaled relative to controls treated with low and high concentrations of HGF alone.[9]

-

Statistical Analysis: Student's t-test or one-way ANOVA is used to compare treatment groups to HGF-only controls.[9]

2. Neurite Outgrowth and Synaptogenesis Assay

-

Cell Culture: Primary rat hippocampal neurons are cultured for several days (e.g., 4 days).

-

Treatment: Neurons are treated with HGF with or without fosgo-AM.

-

Imaging: Immunocytochemistry is performed using antibodies against neuronal markers. Imaging is conducted using fluorescence microscopy (e.g., Olympus BX43).[6]

-

Quantification: Images are analyzed using software like ImageJ with the NeuroJ plugin to measure neurite length and the number of branches per neuron. Synaptic count and strength (fluorescence intensity of presynaptic markers like synaptobrevin-II) are also quantified.[6]

-

Statistical Analysis: Data is assessed for normality (Shapiro-Wilk test). One-way ANOVA with Dunnett's post-test or Kruskal-Wallis with Dunn's post-test is used for statistical comparisons.[6]

References

- 1. Athira Pharma Presents Clinical and Preclinical Data Supporting Therapeutic Potential of Fosgonimeton in Alzheimer’s and Parkinson’s Diseases at AD/PD™ 2024 International Conference - BioSpace [biospace.com]

- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. researchgate.net [researchgate.net]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 6. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | Athira Pharma [investors.athira.com]

- 9. researchgate.net [researchgate.net]

- 10. neurologylive.com [neurologylive.com]

The Chemical Architecture and Neurotrophic-Activating Properties of Fosgonimeton Sodium (ATH-1017): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton sodium, designated ATH-1017, is a novel small molecule investigational drug under development for the treatment of neurodegenerative diseases, including Alzheimer's disease. It is a prodrug that is rapidly converted to its active metabolite, ATH-1001. Fosgonimeton functions as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor system, a critical signaling pathway involved in neuronal survival, protection, and regeneration. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and a detailed summary of the experimental methodologies and quantitative data from key preclinical and clinical studies.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule. Its chemical identity and key properties are summarized in the table below.

| Property | Value | Citation(s) |

| Systematic Name | sodium;[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] phosphate | [1] |

| Synonyms | ATH-1017, NDX-1017 | [1][2] |

| CAS Number | 2091773-96-3 | [3] |

| Molecular Formula | C₂₇H₄₄N₄NaO₈P | [1] |

| Molecular Weight | 606.6 g/mol | [1] |

| SMILES | CCCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)NCCCCCC(=O)N.[Na+] | [3] |

| InChI | InChI=1S/C27H45N4O8P.Na/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32;/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38);/q;+1/p-1/t19-,22-,25-;/m0./s1 | [3] |

| InChIKey | FKDVTTURUVVCAT-HEGDDJOISA-M | [3] |

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

Fosgonimeton is a prodrug that, upon administration, is converted to its active metabolite. This active form crosses the blood-brain barrier and acts as a positive modulator of the HGF/MET signaling pathway. It enhances the interaction between HGF and its receptor, the MET tyrosine kinase, leading to the activation of downstream signaling cascades that are crucial for neuronal health.

The binding of HGF to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways collectively promote cell survival, growth, and plasticity.

Preclinical and Clinical Data

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of fosgonimeton and its active metabolite.

Table 1: In Vitro Neuroprotection and Neurotrophic Effects

| Assay | Model System | Treatment | Outcome | Quantitative Result | Citation(s) |

| MET Phosphorylation | HEK293 Cells | Fosgonimeton Active Metabolite (0.001-100 nM) + HGF (1 ng/mL) | Increased pMET levels | Dose-dependent increase in MET phosphorylation. | [4] |

| Cell Viability | Primary Rat Cortical Neurons | Fosgonimeton Active Metabolite (100 nM - 1 µM) + Neurotoxin | Increased cell viability | Restored cell viability in neurotoxin-treated neurons. | [5] |

| Neurite Outgrowth | Primary Rat Hippocampal Neurons | Fosgonimeton Active Metabolite (1 nM) + HGF (5 ng/mL) | Enhanced neurite length and branching | Significant increase in total neurite length and number of branches per neuron. | [4] |

| Synaptogenesis | Primary Rat Hippocampal Neurons | Fosgonimeton Active Metabolite (1 nM) + HGF (5 ng/mL) | Increased synaptic count and strength | Significant increase in the number of synapses and synaptobrevin-II intensity. | [4] |

Table 2: In Vivo Cognitive Efficacy in Animal Models

| Animal Model | Treatment | Behavioral Test | Outcome | Quantitative Result | Citation(s) |

| Scopolamine-induced Amnesia (Rat) | Fosgonimeton Active Metabolite | T-maze Spontaneous Alternation | Rescued cognitive deficits | Significant improvement in spontaneous alternation performance. | [4] |

| LPS-induced Neuroinflammation (Mouse) | Fosgonimeton (0.125 - 1.25 mg/kg, SC) | T-maze Spontaneous Alternation | Ameliorated cognitive deficits | Dose-dependent improvement in cognitive performance, with significant effects at doses of 0.25 mg/kg and higher. | [5] |

| Amyloid-β (Aβ)-induced AD Model (Rat) | Fosgonimeton (0.125 - 2 mg/kg, SC) | Passive Avoidance Test | Improved cognitive function | Significantly restored cognitive function at all tested doses, with a maximal recovery of 88% at 0.125 mg/kg.[5] | [6] |

Table 3: Phase 2/3 LIFT-AD Clinical Trial Results (Mild-to-Moderate Alzheimer's Disease)

| Endpoint | Treatment Group (Fosgonimeton 40 mg) | Placebo Group | Difference (Fosgonimeton vs. Placebo) | p-value | Citation(s) |

| Global Statistical Test (GST) Score Change from Baseline | - | - | -0.08 | 0.70 | [2] |

| ADAS-Cog11 Change from Baseline | -1.09 | -0.39 | -0.70 | 0.35 | [2] |

| ADCS-ADL23 Change from Baseline | 0.65 | -0.02 | 0.67 | 0.61 | [2] |

| Plasma p-tau217 Change from Baseline (pg/mL) | -0.12 | - | - | - | [2] |

Note: In the LIFT-AD trial, while the primary and key secondary endpoints did not reach statistical significance, the data showed numerical trends favoring fosgonimeton.[2][7]

Detailed Experimental Protocols

This assay quantifies the phosphorylation of the MET receptor, a direct indicator of its activation.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂ until they reach approximately 90% confluency.[4]

-

Seeding and Serum Starvation: Cells are seeded into 6-well plates and allowed to adhere for at least 8 hours in serum-free growth media.[4]

-

Treatment: Treatment cocktails containing a subthreshold concentration of recombinant HGF (1 ng/mL) with or without varying concentrations of the fosgonimeton active metabolite (0.001–100 nM) are prepared in DMEM with 0.1% FBS.[4] These are added to the cells in triplicate and incubated for 15 minutes.[4]

-

Cell Lysis and ELISA: Following treatment, cells are lysed, and the protein concentration of the lysates is determined. A pMET ELISA is then performed according to the manufacturer's instructions to quantify the levels of phosphorylated MET.[4]

These assays assess the neurotrophic effects of fosgonimeton by measuring changes in neuronal structure.

Protocol:

-

Neuron Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium.[4]

-

Treatment: Neurons are treated with vehicle (0.1% DMSO), the fosgonimeton active metabolite (1 nM or 10 nM), HGF (5 ng/mL), or a combination of HGF and the active metabolite.[4]

-

Incubation and Media Refreshment: For the neurite outgrowth assay, treatment media is refreshed on day in vitro (DIV) 3, and cells are processed on DIV4.[4] For the synaptogenesis assay, media is refreshed on DIV3 and DIV6, with cell processing on DIV8.[4]

-

Immunostaining: Cells are fixed with methanol, permeabilized with Triton X-100, and blocked with bovine serum albumin.[4] They are then incubated with primary antibodies against neuronal and synaptic markers (e.g., β-III tubulin for neurites, synaptobrevin-II for presynaptic terminals) followed by fluorescently labeled secondary antibodies.[4]

-

Image Acquisition and Analysis: Images are captured using a fluorescence microscope. For neurite outgrowth, neurite length and branching are quantified using software such as NeuroJ.[4] For synaptogenesis, the number and intensity of synaptic puncta are measured to determine synaptic count and strength.[4]

This assay determines the neuroprotective effects of fosgonimeton against various neurotoxic insults.

Protocol:

-

Neuron Culture: Primary cortical neurons are isolated from postnatal day 1-3 rat pups and seeded in 384-well plates.[4]

-

Treatment: Neurons are pre-treated with the fosgonimeton active metabolite at various concentrations (e.g., 100 nM - 1 µM) before the addition of a neurotoxic agent (e.g., amyloid-beta, glutamate).[5]

-

Incubation: The cells are incubated with the neurotoxin and the test compound for a predetermined period.

-

Viability Measurement: Cell viability is assessed using a commercially available luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4] Luminescence is read on a plate reader.

Conclusion

This compound (ATH-1017) is a promising small molecule that positively modulates the HGF/MET signaling pathway, a key regulator of neuronal health. Preclinical studies have demonstrated its potential to promote neurotrophic effects, protect neurons from various insults, and improve cognitive function in animal models of neurodegeneration. While a Phase 2/3 clinical trial in Alzheimer's disease did not meet its primary endpoints, the observed trends and biomarker data suggest a potential biological effect that warrants further investigation. The detailed chemical information and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of neurodegenerative diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Fosgonimeton Small Molecule Therapy for Alzheimer’s Fails to Meet Study Endpoints - - Practical Neurology [practicalneurology.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

An In-depth Technical Guide to Fosgonimeton's Active Metabolite, Fosgo-AM

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (ATH-1017) is a novel, small-molecule prodrug designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Following administration, fosgonimeton is converted to its active metabolite, fosgo-AM (ATH-1001), which readily crosses the blood-brain barrier to exert its neurotrophic and neuroprotective effects. This technical guide provides a comprehensive overview of the preclinical and clinical data available for fosgo-AM, with a focus on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by progressive neuronal loss and synaptic dysfunction. The HGF/MET signaling pathway is a critical neurotrophic system that plays a vital role in neuronal survival, growth, and plasticity.[1][2] Impairment of this pathway has been implicated in the pathophysiology of neurodegeneration. Fosgonimeton and its active metabolite, fosgo-AM, represent a therapeutic strategy aimed at restoring and enhancing HGF/MET signaling to combat the multifaceted nature of neurodegenerative conditions.[1] Preclinical studies have demonstrated the potential of fosgo-AM to protect neurons from various toxic insults, promote neurite outgrowth and synaptogenesis, and improve cognitive function in animal models of dementia.[1][3] This guide synthesizes the available technical data to provide a detailed resource for the scientific community.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

Fosgo-AM acts as a positive modulator of the HGF/MET receptor system. It enhances the activation of the MET receptor by its ligand, HGF, leading to the stimulation of downstream signaling cascades that are crucial for neuronal health.

HGF/MET Signaling Cascade

The binding of HGF to the MET receptor tyrosine kinase induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated by this process include:

-

PI3K/AKT Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death).[3][4]

-

RAS/MEK/ERK Pathway: This cascade is involved in cell growth, differentiation, and plasticity.[3][4]

The activation of these pathways by fosgo-AM leads to a range of beneficial effects, including enhanced neuronal survival, increased neurite outgrowth, and improved synaptic function.[1][3]

Preclinical Data

A substantial body of preclinical evidence supports the neuroprotective and neurotrophic effects of fosgo-AM in a variety of in vitro and in vivo models of neurodegeneration.

In Vitro Studies

Fosgo-AM has demonstrated significant neuroprotective effects in primary rat cortical neurons subjected to various toxic insults, including amyloid-beta (Aβ) toxicity, oxidative stress, and mitochondrial dysfunction.[3][5]

| Experimental Model | Endpoint | Result with Fosgo-AM Treatment | Reference |

| Amyloid-Beta (Aβ₁₋₄₂) Toxicity | Neuronal Survival | Increased survival | [3] |

| Neurite Network Protection | Protected neurite networks | [3] | |

| Tau Hyperphosphorylation | Reduced tau hyperphosphorylation | [3] | |

| Oxidative Stress (MitoSox) | Mitochondrial ROS | Significant decrease in mitochondrial oxidative stress | [5] |

| Mitochondrial Dysfunction | Cytochrome c Release | Significant decrease in cytochrome c release | [5] |

Treatment of primary hippocampal neurons with fosgo-AM has been shown to enhance synaptogenesis.[2]

| Endpoint | Result with Fosgo-AM Treatment | Reference |

| Synaptic Count | Increased number of synapses | [2] |

| Synaptic Strength | Increased relative abundance of presynaptic vesicles | [2] |

In Vivo Studies

Fosgo-AM and its prodrug, fosgonimeton, have been evaluated in several animal models of cognitive impairment, demonstrating procognitive effects.

| Experimental Model | Animal Model | Endpoint | Result with Fosgonimeton/Fosgo-AM Treatment | Reference |

| Amyloid-Beta (Aβ₂₅₋₃₅) Toxicity | Rat | Cognitive Function (Passive Avoidance Test) | Significantly rescued cognitive function | [3] |

| Scopolamine-Induced Amnesia | Rat | Cognitive Deficits | Rescued cognitive deficits | [1] |

| LPS-Induced Neuroinflammation | Mouse | Cognitive Impairment (T-maze) | Prevented cognitive deficits | [6][7] |

Clinical Data

Fosgonimeton has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with neurodegenerative diseases.

Phase 1 Clinical Trial (NCT03298672)

This study in healthy volunteers and patients with Alzheimer's disease demonstrated that fosgonimeton was safe and well-tolerated.[8][9]

| Study Population | Dose | Key Findings | Reference |

| Healthy Young Males (SAD) | 2, 6, 20, 40, 60, or 90 mg | Safe and well-tolerated, dose-proportional PK | [8][9] |

| Healthy Elderly (MAD) | 20, 40, 60, or 80 mg (9 days) | Safe and well-tolerated, no accumulation | [8][9] |

| Alzheimer's Disease Patients | 40 mg (9 days) | Significant effect toward ERP P300 latency normalization (p=0.027) | [8] |

Phase 2 ACT-AD Trial (NCT04491006)

This exploratory study in patients with mild-to-moderate Alzheimer's disease did not meet its primary endpoint in the overall population. However, a pre-specified subgroup analysis of patients on fosgonimeton monotherapy (not taking acetylcholinesterase inhibitors) showed encouraging results.[10][11]

| Population | Endpoint | Result at 26 Weeks | Reference |

| Monotherapy Subgroup | ERP P300 Latency | -28 millisecond change | [10] |

| Monotherapy Subgroup | ADAS-Cog11 | -3.3-point change | [10] |

Phase 2/3 LIFT-AD Trial (NCT04488419)

This trial in patients with mild-to-moderate Alzheimer's disease not on acetylcholinesterase inhibitors did not meet its primary endpoint of a statistically significant change in the Global Statistical Test (GST).[10]

| Endpoint | Result at 26 Weeks | p-value | Reference |

| Global Statistical Test (GST) | -0.08 change favoring fosgonimeton | 0.70 | [10] |

| ADAS-Cog11 | -1.09 change (fosgonimeton) vs. -0.39 (placebo) | 0.35 | [10] |

| ADCS-ADL23 | +0.65 improvement (fosgonimeton) vs. -0.02 decline (placebo) | 0.61 | [10] |

Phase 2 SHAPE Trial (NCT04831281)

This exploratory study in patients with Parkinson's disease dementia (PDD) and Dementia with Lewy Bodies (DLB) did not meet its primary endpoint. However, the 40 mg dose group showed a statistically significant improvement in ADAS-Cog13.[10][12][13]

| Dose Group | Endpoint | Result at 26 Weeks | p-value | Reference |

| 40 mg | ADAS-Cog13 | -7.2 points improvement vs. placebo | 0.0321 | [12][13] |

Experimental Protocols

The following sections provide an overview of the methodologies used in the key preclinical experiments cited in this guide.

In Vitro Experimental Workflows

Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rats.[14][15] The tissue is dissociated, and the cells are plated on coated culture plates. The neurons are maintained in a specialized neurobasal medium supplemented with growth factors to allow for maturation and the formation of neuronal networks.[14][15]

-

Amyloid-Beta Toxicity Model: Mature primary cortical neurons are pre-treated with fosgo-AM for a short duration (e.g., 15 minutes) before being exposed to a solution containing Aβ₁₋₄₂ oligomers for 24 hours.[3]

-

Oxidative Stress and Mitochondrial Dysfunction Models: Neurons are pre-treated with fosgo-AM and then challenged with agents that induce oxidative stress (e.g., hydrogen peroxide) or mitochondrial dysfunction.[5] Mitochondrial reactive oxygen species (ROS) can be measured using fluorescent probes like MitoSox, and cytochrome c release can be assessed via immunocytochemistry.[5]

Following treatment with fosgo-AM, neuronal morphology is assessed. Neurite outgrowth can be quantified by measuring the total length of neurites per neuron.[2] Synaptogenesis is evaluated by immunostaining for pre- and post-synaptic protein markers and quantifying the number and strength of synapses.[2][16]

In Vivo Experimental Workflows

References

- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. athira.com [athira.com]

- 7. researchgate.net [researchgate.net]

- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurologylive.com [neurologylive.com]

- 11. Athira Pharma Announces Topline Results from ACT-AD Phase 2 Proof of Concept Study of Fosgonimeton in Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]

- 12. Athira Pharma Announces Encouraging Results From SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia & Dementia With Lewy Bodies [drug-dev.com]

- 13. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

Fosgonimeton: A Modulator of the HGF/MET Pathway and its Neuroprotective Effects Against Amyloid-Beta Toxicity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fosgonimeton (ATH-1017) is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a crucial system for neuronal health, survival, and regeneration.[1] In the context of Alzheimer's disease (AD), characterized by the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau, fosgonimeton has been investigated for its potential to counteract Aβ-induced neurotoxicity and mitigate downstream pathological effects.[2] This technical guide provides an in-depth overview of the mechanism of action of fosgonimeton, with a specific focus on its effects on Aβ toxicity. It summarizes key preclinical and clinical data, details experimental methodologies from pivotal studies, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction: The HGF/MET Pathway in Neurodegeneration

The HGF/MET signaling pathway is integral to various cellular processes, including cell growth, motility, and morphogenesis. In the central nervous system, this pathway plays a significant neurotrophic and neuroprotective role.[3] Dysregulation of the HGF/MET system has been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[4] Fosgonimeton is designed to enhance the activity of this endogenous repair mechanism, offering a novel therapeutic approach that targets multiple facets of AD pathology beyond direct Aβ clearance.[1][5]

Mechanism of Action: Fosgonimeton and Amyloid-Beta Toxicity

Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM, which can cross the blood-brain barrier.[6] Fosgo-AM acts as a positive modulator of the HGF/MET system, enhancing the signaling cascade initiated by HGF binding to its receptor, MET.[7] This modulation leads to the activation of downstream pro-survival signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) pathways.[2][3]

The neuroprotective effects of fosgonimeton against Aβ toxicity are multifaceted:

-

Promotion of Neuronal Survival and Neurite Protection: In preclinical models, fosgo-AM has been shown to significantly improve the survival of primary rat cortical neurons challenged with Aβ1-42 and protect neurite networks from Aβ-induced degradation.[2][8]

-

Reduction of Tau Hyperphosphorylation: Aβ is known to induce the hyperphosphorylation of tau protein, a key pathological hallmark of AD. Fosgo-AM treatment has been demonstrated to reduce tau hyperphosphorylation, partly through the inhibition of glycogen synthase kinase 3 beta (GSK3β), a major kinase involved in this process.[2][9]

-

Attenuation of Mitochondrial Stress: Aβ-induced toxicity often involves mitochondrial dysfunction and oxidative stress. Fosgo-AM has been shown to decrease mitochondrial oxidative stress and the release of cytochrome c, an indicator of apoptosis.[2]

-

Modulation of Autophagy: The process of autophagy, which is responsible for clearing cellular debris and aggregated proteins, is often impaired in AD. Fosgo-AM has been observed to mitigate Aβ-induced deficits in key autophagy markers like Unc-like kinase 1 (ULK1) and Beclin-1.[2][9]

-

Protection Against Excitotoxicity: Fosgonimeton has demonstrated protective effects against glutamate excitotoxicity, a process implicated in neuronal cell death in AD. These effects were shown to be dependent on the activation of the AKT and MEK/ERK pathways.[2]

Signaling Pathway of Fosgonimeton in Mitigating Aβ Toxicity

References

- 1. investors.athira.com [investors.athira.com]

- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-Tau (Thr212, Ser214) Monoclonal Antibody (AT100) (MN1060) [thermofisher.com]

- 6. athira.com [athira.com]

- 7. investors.athira.com [investors.athira.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. firstwordpharma.com [firstwordpharma.com]

The Role of Fosgonimeton in Mitigating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of numerous neurodegenerative diseases. The activation of glial cells, the brain's resident immune cells, and the subsequent release of pro-inflammatory mediators can lead to neuronal damage and cognitive decline. Fosgonimeton (ATH-1017) is an investigational small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system with known neurotrophic and neuroprotective functions. This technical guide provides an in-depth overview of the current preclinical and clinical evidence supporting the role of fosgonimeton in mitigating neuroinflammation.

Mechanism of Action: The HGF/MET Signaling Pathway

Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM (previously ATH-1001), which can cross the blood-brain barrier.[1] Fosgo-AM enhances the activity of the HGF/MET signaling system.[1] The binding of HGF to its receptor, MET, a receptor tyrosine kinase, triggers a cascade of intracellular signaling events.[2] This activation leads to the downstream signaling of pathways, including the PI3K/Akt and MAPK/ERK pathways.[2] These pathways are crucial for promoting neuronal survival, synaptogenesis, and plasticity, and importantly, they are also implicated in the modulation of inflammatory responses.[1][2]

Fosgonimeton's positive modulation of the HGF/MET signaling cascade.

Preclinical Evidence of Anti-Neuroinflammatory Effects

Fosgonimeton has demonstrated anti-inflammatory properties in a range of preclinical models, both in vitro and in vivo.

In Vitro Studies

1. Microglia Modulation:

In studies using the BV2 microglial cell line, fosgonimeton's active metabolite, fosgo-AM, has been shown to inhibit the expression of pro-inflammatory mediators following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent.[2][3] Furthermore, fosgo-AM reduced mitochondrial dysfunction and decreased oxidative stress in these activated microglia.[2][3]

2. Macrophage and Cytokine Modulation:

In a human monocytic cell line (THP-1) differentiated into macrophages, pretreatment with fosgo-AM significantly decreased the release of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, after an LPS challenge.[4]

| In Vitro Model | Treatment | Key Findings | Reference |

| BV2 Microglia (LPS-stimulated) | Fosgo-AM | Inhibited expression of pro-inflammatory mediators; Reduced mitochondrial dysfunction and oxidative stress. | [2][3] |

| THP-1 Differentiated Macrophages (LPS-stimulated) | Fosgo-AM | Significantly decreased release of IL-1β, TNF-α, and IL-6. | [4] |

| Primary Cortical Neurons (LPS-induced cytotoxicity) | Fosgo-AM (1-1000 nM) | Significantly improved neuronal viability. | [4] |

3. Neuroprotection against Inflammatory Insults:

Fosgo-AM has been shown to protect primary cortical neurons from cytotoxicity induced by LPS.[4] This neuroprotective effect is crucial as it demonstrates the potential of fosgonimeton to not only suppress the inflammatory response but also to shield neurons from its damaging consequences.

In Vivo Studies

1. LPS-Induced Neuroinflammation Model:

In a mouse model of neuroinflammation induced by a single intraperitoneal injection of LPS, daily treatment with fosgonimeton for 14 days significantly prevented cognitive deficits as assessed by the T-maze spontaneous alternation task.[5]

Experimental workflow for the LPS-induced neuroinflammation mouse model.

| In Vivo Model | Treatment | Dose | Key Findings | Reference |

| LPS-Induced Neuroinflammation (Mouse) | Fosgonimeton | 0.25 mg/kg | 61.8% recovery in T-maze performance. | [4] |

| 0.5 mg/kg | 79.4% recovery in T-maze performance. | [4] | ||

| 1.0 mg/kg | 64.7% recovery in T-maze performance. | [4] | ||

| 1.25 mg/kg | 64.7% recovery in T-maze performance. | [4] | ||

| Amyloid-β Model (Mouse) | Fosgonimeton | Not Specified | Improved cognitive performance; Reduced hippocampal neuron loss. | [3] |

2. Amyloid-β Models:

In mouse models where amyloid-β (Aβ) was used to induce pathology, fosgonimeton treatment led to improved cognitive performance and a reduction in the loss of hippocampal neurons.[3] While not a direct model of neuroinflammation, Aβ is known to trigger a significant inflammatory response in the brain, suggesting that fosgonimeton's benefits in these models may be, in part, due to its anti-inflammatory effects.

Clinical Evidence

The Phase 2/3 LIFT-AD clinical trial of fosgonimeton in patients with mild-to-moderate Alzheimer's disease provided an opportunity to assess the impact of the drug on biomarkers of neuroinflammation in humans.[6]

Biomarker Data:

Topline results from the LIFT-AD trial reported "consistent directional improvements" in plasma biomarkers of inflammation, specifically Glial Fibrillary Acidic Protein (GFAP), favoring the fosgonimeton-treated group over the placebo group after 26 weeks.[7] GFAP is a marker of astrogliosis, a hallmark of neuroinflammation. While the specific quantitative data from this trial has not been publicly detailed, these findings suggest a potential translation of the preclinical anti-inflammatory effects to human subjects.

| Clinical Trial | Biomarker | Finding | Reference |

| LIFT-AD (Phase 2/3) | Glial Fibrillary Acidic Protein (GFAP) | Directional improvements favoring fosgonimeton. | [7] |

Detailed Experimental Protocols

1. In Vitro LPS-Induced Pro-inflammatory Cytokine Release Assay (THP-1 Differentiated Macrophages):

-

Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophages.

-

Pre-treatment: Differentiated macrophages are pre-treated for 20 minutes with various concentrations of fosgo-AM (0.01 pM to 1 µM) or vehicle.

-

LPS Challenge: Cells are then challenged with LPS to induce an inflammatory response.

-

Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Cytokine levels in the fosgo-AM-treated groups are compared to the vehicle-treated, LPS-challenged group.

2. In Vivo LPS-Induced Cognitive Impairment Assay (Mouse):

-

Animal Model: Four- to five-week-old male CD-1 mice are used.

-

Induction of Neuroinflammation: A single intraperitoneal (I.P.) injection of LPS (0.25 mg/kg) is administered on day 1.

-

Treatment: Following the LPS injection, mice receive daily treatment for 14 days with either fosgonimeton (subcutaneous injections at doses of 0.125, 0.25, 0.5, 1, or 1.25 mg/kg), vehicle, or a positive control (memantine, 0.1 mg/kg, I.P.).

-

Behavioral Testing: One hour after the final treatment on day 14, cognitive function is assessed using the T-maze spontaneous alternation test. This test measures spatial working memory.

-

Data Analysis: The percentage of spontaneous alternations is calculated for each group and compared to assess the effects of fosgonimeton on LPS-induced cognitive impairment.

Conclusion

Fosgonimeton, through its positive modulation of the HGF/MET signaling pathway, has demonstrated a consistent and multifaceted role in mitigating neuroinflammation in a variety of preclinical models. The evidence points to its ability to directly suppress the production of pro-inflammatory cytokines, modulate the activity of microglia, and protect neurons from inflammatory-mediated damage. The "directional improvements" in the neuroinflammation biomarker GFAP observed in the LIFT-AD clinical trial provide preliminary support for the translation of these effects to humans. For researchers and drug development professionals, fosgonimeton represents a promising therapeutic candidate with a novel mechanism of action that addresses a key pathological driver in many neurodegenerative diseases.

Logical relationships of fosgonimeton's anti-neuroinflammatory effects.

References

- 1. athira.com [athira.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming [mdpi.com]

- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fosgonimeton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (ATH-1017) is a novel, small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. It is being developed as a potential therapeutic for neurodegenerative diseases, including Alzheimer's disease. As a prodrug, fosgonimeton is rapidly converted to its active metabolite, ATH-1001, following subcutaneous administration. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosgonimeton and its active metabolite, based on data from clinical and preclinical studies. The document includes detailed summaries of quantitative PK parameters, methodologies of key experiments, and visual representations of its mechanism of action and experimental workflows.

Introduction

Fosgonimeton is designed to enhance the activity of the HGF/MET system, which is crucial for neuronal survival, growth, and synaptic function.[1] In neurodegenerative conditions like Alzheimer's disease, this signaling pathway may be impaired. By positively modulating the HGF/MET system, fosgonimeton aims to provide neuroprotective and regenerative effects. This guide synthesizes the available technical data on fosgonimeton to serve as a resource for professionals in the field of drug development and neuroscience.

Pharmacokinetics

Fosgonimeton is administered subcutaneously and is rapidly absorbed and converted into its active metabolite, ATH-1001.[2] The pharmacokinetic profile has been characterized in healthy young and elderly volunteers, as well as in patients with Alzheimer's disease.[3]

Absorption and Distribution

Following subcutaneous injection, fosgonimeton reaches maximum plasma concentrations (Tmax) at approximately 0.25 hours.[2] It is then quickly converted to ATH-1001, which has a Tmax of about 0.5 hours.[2] Preclinical studies in mice have demonstrated that both fosgonimeton and its active metabolite can cross the blood-brain barrier.

Metabolism and Elimination

Fosgonimeton has a short plasma half-life (t1/2) of approximately 0.3 hours, while its active metabolite, ATH-1001, has a half-life of about 1.5 hours.[2] At higher doses (≥40 mg), a terminal elimination phase for ATH-1001 with a half-life of approximately 5 hours has been observed.[2] Both compounds are typically cleared from the plasma within 24 hours, and no significant accumulation has been noted with once-daily dosing.[2][3]

Dose Proportionality

Pharmacokinetic studies have demonstrated that the plasma concentrations of both fosgonimeton and ATH-1001 increase in a dose-proportional manner following single and multiple subcutaneous doses.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fosgonimeton's active metabolite, ATH-1001, from a Phase 1, single ascending dose study in healthy young male subjects.

Table 1: Pharmacokinetic Parameters of ATH-1001 After Single Subcutaneous Doses of Fosgonimeton in Healthy Young Males [2]

| Dose of Fosgonimeton (mg) | Cmax (ng/mL) [Mean (SD)] | Tmax (hr) [Median (Range)] | AUC0-inf (ng*hr/mL) [Mean (SD)] | t1/2 (hr) [Mean (SD)] |

| 2 | 13.9 (3.2) | 0.5 (0.5-1.0) | 33.3 (9.1) | 1.5 (0.3) |

| 6 | 41.8 (11.5) | 0.5 (0.5-1.0) | 104 (28.4) | 1.6 (0.3) |

| 20 | 139 (32.1) | 0.5 (0.5-1.0) | 345 (88.7) | 1.6 (0.2) |

| 40 | 289 (88.6) | 0.5 (0.5-1.0) | 754 (203) | 1.8 (0.4) |

| 60 | 413 (123) | 0.5 (0.5-1.0) | 1140 (311) | 1.9 (0.4) |

| 90 | 586 (143) | 0.5 (0.5-1.0) | 1650 (412) | 2.0 (0.4) |

Pharmacodynamics

The pharmacodynamic effects of fosgonimeton are linked to its positive modulation of the HGF/MET signaling pathway, leading to neurotrophic and procognitive outcomes.

Mechanism of Action: HGF/MET Signaling Pathway

Fosgonimeton's active metabolite, ATH-1001, enhances the binding of HGF to its receptor, MET. This activation triggers the phosphorylation of the MET receptor and initiates downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways.[2] These pathways are integral to promoting cell survival, growth, and synaptic plasticity.

Preclinical Evidence

In preclinical models, the active metabolite of fosgonimeton has demonstrated the ability to protect neurons from various toxic insults.[4] Furthermore, in a rat model of scopolamine-induced amnesia, treatment with the active metabolite led to a reversal of cognitive deficits.[4]

Clinical Pharmacodynamics

In a Phase 1 clinical trial, fosgonimeton demonstrated target engagement in the central nervous system.[3] Treatment with fosgonimeton led to a significant and sustained increase in gamma power as measured by quantitative electroencephalogram (qEEG).[3] In subjects with Alzheimer's disease, fosgonimeton treatment resulted in a statistically significant normalization of the P300 event-related potential (ERP) latency, a neurophysiological marker of cognitive processing speed.[3]

Experimental Protocols

Phase 1 Clinical Trial (NCT03298672)

This study was a randomized, placebo-controlled, double-blind trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of fosgonimeton.[3]

-

Study Population: The trial included three cohorts: healthy young male subjects (n=48, ages 18-45), healthy elderly subjects (n=29, ages 60-85), and subjects with Alzheimer's disease (n=11, ages 55-85).[3]

-

Dosing:

-

Pharmacokinetic Sampling: Blood samples for PK analysis were collected at predose and at multiple time points up to 48 hours post-dose for the single-dose cohort and at predose on days 1-9 and at multiple time points on days 1 and 9 for the multiple-dose cohorts.[2]

-

Pharmacodynamic Assessments:

Preclinical Scopolamine-Induced Amnesia Model

This in vivo model was used to assess the procognitive effects of fosgonimeton's active metabolite.[4]

-

Animals: Male Sprague-Dawley rats were used.

-

Procedure:

-

Animals were habituated to the testing environment.

-

Amnesia was induced by intraperitoneal injection of scopolamine (a cholinergic antagonist).

-

Animals were then treated with either vehicle or fosgonimeton's active metabolite.

-

Cognitive function was assessed using a passive avoidance task, which measures fear-motivated memory.

-

Conclusion

Fosgonimeton demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to its active metabolite, dose-proportional exposure, and no accumulation with daily dosing. The pharmacodynamic data from both preclinical and clinical studies provide evidence of target engagement in the central nervous system and suggest a potential for neurotrophic and procognitive effects. These findings support the continued investigation of fosgonimeton as a novel therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

Fosgonimeton's Impact on Autophagy Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton, a small-molecule positive modulator of the hepatocyte growth factor (HGF)/MET signaling system, is under investigation for its neuroprotective and neurotrophic properties in the context of neurodegenerative diseases such as Alzheimer's Disease (AD).[1][2][3] A growing body of preclinical evidence suggests that one of the key mechanisms through which fosgonimeton exerts its therapeutic effects is by modulating cellular autophagy pathways.[1][2] Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and aggregated proteins, and its impairment is a known pathological feature of several neurodegenerative disorders.[4] This technical guide provides an in-depth overview of the current understanding of fosgonimeton's impact on autophagy, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Effects of Fosgonimeton on Autophagy Markers

The active metabolite of fosgonimeton, referred to as fosgo-AM, has been shown to mitigate the detrimental effects of amyloid-beta (Aβ) on key autophagy-related proteins in primary rat cortical neurons. The following tables summarize the quantitative findings from preclinical studies.

| Table 1: Effect of Fosgo-AM on Autophagy Initiation Markers in Aβ-Treated Neurons | |

| Protein Marker | Observed Effect |

| ULK1 | Aβ₁₋₄₂ treatment significantly decreased ULK1 protein levels to 36 ± 6% of normal controls. Treatment with 100 nM fosgo-AM significantly mitigated this decrease, restoring ULK1 levels to 83 ± 14% of normal control conditions.[4] |

| Beclin-1 | Aβ₁₋₄₂ challenge led to a reduction in Beclin-1 expression. Fosgo-AM treatment was observed to mitigate these Aβ-induced deficits in Beclin-1.[5] |

| Table 2: Effect of Fosgo-AM on Autophagic Vesicle Accumulation in Aβ-Treated Neurons | |

| Autophagic Marker | Observed Effect |

| LC3 and LAMP2 | Application of Aβ₁₋₄₂ led to an abnormal accumulation of autophagic vesicles, as indicated by increased levels of LC3 (autophagosome marker) and LAMP2 (lysosomal marker), as well as their co-localization. Fosgo-AM treatment significantly attenuated this effect.[4] |

| pTau Co-localization with LC3 | Aβ₁₋₄₂ increased the co-localization of hyperphosphorylated Tau (pTau) within LC3-positive autophagic vesicles, indicative of impaired clearance. This co-localization was reduced in the presence of fosgo-AM.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of fosgonimeton's effect on autophagy.

Primary Rat Cortical Neuron Culture and Aβ₁₋₄₂ Treatment

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats. Neurons are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Aβ₁₋₄₂ Preparation and Treatment: Lyophilized Aβ₁₋₄₂ peptide is resuspended in sterile, nuclease-free water to a concentration of 1 mg/mL and incubated at 37°C for 72 hours to promote aggregation. For neuronal challenge, Aβ₁₋₄₂ is added to the culture medium at a final concentration of 15 µM for 24 hours.[4]

-

Fosgo-AM Treatment: The active metabolite of fosgonimeton, fosgo-AM, is added to the neuronal cultures at a concentration of 100 nM, typically 15 minutes prior to the addition of Aβ₁₋₄₂.[5]

Western Blotting for Autophagy Markers

-

Cell Lysis: After treatment, neurons are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are typically used:

-

Rabbit anti-ULK1 (1:1000)

-

Rabbit anti-Beclin-1 (1:1000)[3]

-

Rabbit anti-LC3B (1:1000)

-

Rabbit anti-GAPDH (1:5000) as a loading control.

-

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using imaging software, and protein levels are normalized to the loading control.

Immunofluorescence for Autophagic Vesicle Visualization

-

Cell Fixation and Permeabilization: Neurons cultured on coverslips are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[6]

-

Blocking: Non-specific binding is blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Coverslips are incubated with primary antibodies overnight at 4°C. Typical antibodies include:

-

Mouse anti-MAP2 (neuronal marker)

-

Rabbit anti-LC3 (autophagosome marker)

-

Rat anti-LAMP2 (lysosomal marker)

-

Mouse anti-pTau (AT8)

-

-

Secondary Antibody Incubation: After washing, cells are incubated with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are captured using a confocal microscope.

-

Image Analysis: Co-localization analysis and quantification of fluorescence intensity are performed using appropriate imaging software.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Fosgonimeton's modulation of the HGF/MET pathway and its downstream effects on autophagy.

Experimental Workflow Diagram

Caption: Workflow for investigating fosgonimeton's impact on autophagy in vitro.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. athira.com [athira.com]

- 3. Alteration of Upstream Autophagy‐Related Proteins (ULK1, ULK2, Beclin1, VPS34 and AMBRA1) in Lewy Body Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. athira.com [athira.com]

- 6. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

Fosgonimeton: A Technical Deep Dive into Brain Penetration and Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton (ATH-1017) is an investigational small molecule designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This system is crucial for neuronal health, survival, and regeneration.[1][2] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where this pathway may be impaired, fosgonimeton is being explored for its potential to restore neuronal function and slow disease progression.[1][3][4] A critical aspect of its therapeutic potential hinges on its ability to cross the blood-brain barrier and engage its target within the central nervous system (CNS). This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the brain penetration and target engagement of fosgonimeton.

Brain Penetration: Preclinical Evidence

Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, fosgo-AM (ATH-1001), in plasma.[1][5] Preclinical studies in rodent models have demonstrated that while the prodrug itself is not detected in the brain, the active metabolite, fosgo-AM, readily crosses the blood-brain barrier.[1]

Table 1: Preclinical Brain Distribution of Fosgonimeton's Active Metabolite (fosgo-AM)

| Species | Administration Route | Dose | Time Point | Brain Region | Concentration (fosgo-AM) |

| Mouse | Intravenous (IV) | 5 mg/kg | 0.16 hours | Whole Brain | Detectable |

| Rat | Subcutaneous (SC) | 12 mg/kg | 0.16, 0.5, and 1 hour | Various (see below) | Cmax observed at 0.5 hours |

Data compiled from preclinical studies. Specific concentration values were not publicly available.

In rats, fosgo-AM was detected in multiple brain regions, including the striatum, olfactory bulb, hippocampus, cerebellum, cerebral cortex, and brainstem, confirming broad distribution throughout the CNS.

Target Engagement: Clinical Evidence

In human studies, the brain penetration and target engagement of fosgonimeton are supported by pharmacodynamic assessments, primarily quantitative electroencephalography (qEEG) and event-related potential (ERP) P300 latency.[3][6][7]

Quantitative Electroencephalography (qEEG)

Fosgonimeton has been shown to induce a rapid and sustained increase in gamma power in the qEEG of healthy volunteers and patients with Alzheimer's disease.[3][6] Gamma oscillations are associated with higher cognitive functions, and their induction suggests that fosgonimeton is engaging with and modulating neuronal circuits in the brain.[3][6] This effect was observed across a dose range of 20 mg to 90 mg.[7]

Event-Related Potential (ERP) P300 Latency

The P300 is an ERP component related to cognitive processes such as attention and working memory.[7][8][9][10][11] In individuals with cognitive impairment, the latency of the P300 is often delayed.[8] Fosgonimeton has demonstrated a statistically significant normalization of ERP P300 latency in patients with Alzheimer's disease, indicating an enhancement of synaptic function and cognitive processing speed.[3][4][6]

Table 2: Clinical Pharmacodynamic Data for Fosgonimeton

| Study Phase | Population | Dose | Primary Outcome Measure | Result | p-value |

| Phase 1 | Alzheimer's Disease | 40 mg | ERP P300 Latency Normalization | Statistically significant effect toward normalization | 0.027 |

| Phase 2 (ACT-AD) | Mild-to-moderate Alzheimer's Disease (Monotherapy) | 40 mg | Change in ERP P300 Latency | -28 milliseconds | Not statistically significant for the full study population |

| Phase 2 (ACT-AD) | Mild-to-moderate Alzheimer's Disease (Monotherapy) | 40 mg | Change in ADAS-Cog11 | -3.3 points | Not statistically significant |

Data from Phase 1 and Phase 2 clinical trials.[4][6]

Plasma Biomarkers

In the Phase 2 ACT-AD study, fosgonimeton treatment led to a statistically significant reduction in plasma neurofilament light chain (NfL), a marker of neurodegeneration.[12] Reductions in plasma pTau217, a key biomarker for Alzheimer's disease pathology, have also been observed. These changes in peripheral biomarkers are indicative of a downstream biological effect of fosgonimeton within the CNS.

Table 3: Plasma Biomarker Changes with Fosgonimeton Treatment

| Biomarker | Change from Baseline vs. Placebo | p-value |

| Neurofilament Light Chain (NfL) | -7.9 pg/mL | 0.0059 |

| pTau217 | -0.12 pg/mL | <0.01 |

| Glial Fibrillary Acidic Protein (GFAP) | Directionally favorable improvement | 0.312 |

| Aβ42/40 ratio | Directionally favorable improvement | 0.064 |

Data from the Phase 2 ACT-AD study.[12]

Signaling Pathway and Experimental Workflows

HGF/MET Signaling Pathway

Fosgonimeton's mechanism of action is centered on the positive modulation of the HGF/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the interaction between HGF and its receptor, MET.[5] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, growth, and plasticity.[5] In preclinical models of Alzheimer's disease, activation of this pathway by fosgonimeton has been shown to protect neurons from amyloid-beta induced toxicity, reduce tau hyperphosphorylation, and mitigate mitochondrial stress.[13][14][15]

Caption: HGF/MET signaling pathway modulated by fosgonimeton.

Experimental Workflow: Preclinical Brain Penetration Assessment

The assessment of fosgonimeton's brain penetration in preclinical models typically follows a standardized workflow involving systemic administration and subsequent analysis of brain tissue.

Caption: Workflow for preclinical brain penetration studies.

Experimental Workflow: Clinical Target Engagement Assessment

In clinical trials, target engagement is assessed using non-invasive neurophysiological techniques.

References

- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. athira.com [athira.com]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Athira Pharma Announces Topline Results from ACT-AD Phase 2 [globenewswire.com]

- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. TMSi — an Artinis company — What is the P300 in Event-Related Potentials (ERPs)? [tmsi.artinis.com]

- 8. P300 - NeuRA Library [library.neura.edu.au]

- 9. mentalab.com [mentalab.com]

- 10. Event-related potential: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The P300 wave of the human event-related potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

- 13. neurologylive.com [neurologylive.com]

- 14. Athira Pharma Presents Preclinical Data Highlighting Fosgonimeton’s Neuroprotective Effects Against Amyloid-β-Induced Pathological Alterations and Neuroinflammation in Models of Alzheimer’s Disease | Athira Pharma [investors.athira.com]

- 15. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]

Fosgonimeton (ATH-1017): A Technical Overview of its Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosgonimeton (ATH-1017) is an investigational small molecule developed by Athira Pharma designed as a novel therapeutic for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease dementia. It operates through a distinct mechanism of action, acting as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system crucial for neuronal health, survival, and regeneration. Preclinical studies have demonstrated its potential to protect against neurotoxic insults, promote synaptogenesis, and improve cognitive function in various dementia models. However, its translation to clinical efficacy has been met with challenges, with late-stage trials failing to meet their primary endpoints, although some encouraging biomarker and subgroup data have been observed. This guide provides a detailed technical summary of the discovery, mechanism of action, and development history of fosgonimeton.

Discovery and Rationale

The therapeutic potential of neurotrophic factors in treating neurodegeneration has been a long-standing area of research. However, the clinical use of large protein factors like HGF is limited by poor blood-brain barrier penetration and unfavorable pharmacokinetic properties. To overcome this, fosgonimeton was developed based on a strategy of identifying small molecules that could positively modulate the endogenous HGF/MET system.